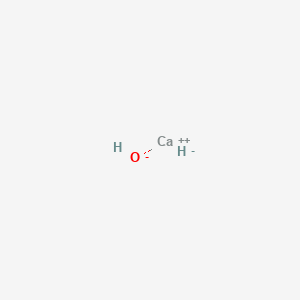
Calcium monohydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium monohydroxide, with the chemical formula CaHO, is a compound that consists of calcium, hydrogen, and oxygen It is known for its significance in various scientific fields, including chemistry, biology, and astrophysics
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium monohydroxide can be synthesized through various methods. One common approach involves the reaction of calcium with water, which produces calcium hydroxide and hydrogen gas. The reaction is as follows: [ \text{Ca} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced through the hydration of calcium oxide (quicklime). The process involves adding water to calcium oxide, resulting in the formation of calcium hydroxide: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ]
Chemical Reactions Analysis
Types of Reactions: Calcium monohydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium oxide and water.
Reduction: It can be reduced to elemental calcium and water.
Substitution: this compound can participate in substitution reactions with acids to form calcium salts and water.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like hydrogen gas.
Substitution: Typically involves acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Calcium oxide and water.
Reduction: Elemental calcium and water.
Substitution: Calcium salts (e.g., calcium chloride, calcium sulfate) and water.
Scientific Research Applications
Calcium monohydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other calcium compounds.
Biology: this compound is studied for its role in biological systems, particularly in bone formation and cellular signaling.
Medicine: It is used in medical treatments, such as antacids and calcium supplements.
Industry: The compound is utilized in the production of cement, as a neutralizing agent in wastewater treatment, and in the manufacturing of paper.
Mechanism of Action
The mechanism of action of calcium monohydroxide involves its interaction with various molecular targets and pathways. In biological systems, calcium ions play a crucial role in signal transduction pathways, muscle contraction, and bone mineralization. The compound dissociates to release calcium ions, which then participate in these physiological processes.
Comparison with Similar Compounds
Calcium monohydroxide can be compared with other similar compounds, such as:
Calcium oxide (CaO): Unlike this compound, calcium oxide is a strong base and reacts vigorously with water to form calcium hydroxide.
Calcium carbonate (CaCO3): This compound is commonly found in nature as limestone and reacts with acids to release carbon dioxide.
Calcium chloride (CaCl2): It is highly soluble in water and is used for de-icing and as a drying agent.
Uniqueness: this compound is unique due to its intermediate properties between calcium oxide and calcium carbonate. It is less reactive than calcium oxide but more soluble than calcium carbonate, making it versatile for various applications.
Properties
CAS No. |
12177-67-2 |
|---|---|
Molecular Formula |
CaH2O |
Molecular Weight |
58.09 g/mol |
IUPAC Name |
calcium;hydride;hydroxide |
InChI |
InChI=1S/Ca.H2O.H/h;1H2;/q+2;;-1/p-1 |
InChI Key |
LOFSDXHUDXULTI-UHFFFAOYSA-M |
Canonical SMILES |
[H-].[OH-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)












